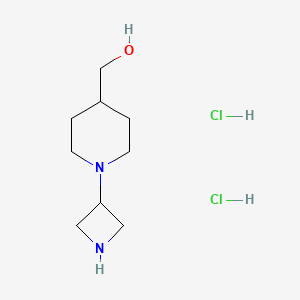

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride

CAS No.: 2098144-23-9

Cat. No.: VC3195283

Molecular Formula: C9H20Cl2N2O

Molecular Weight: 243.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098144-23-9 |

|---|---|

| Molecular Formula | C9H20Cl2N2O |

| Molecular Weight | 243.17 g/mol |

| IUPAC Name | [1-(azetidin-3-yl)piperidin-4-yl]methanol;dihydrochloride |

| Standard InChI | InChI=1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H |

| Standard InChI Key | SOZMFDLUZUNNBE-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CO)C2CNC2.Cl.Cl |

| Canonical SMILES | C1CN(CCC1CO)C2CNC2.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride is derived from the free base (1-(Azetidin-3-yl)piperidin-4-yl)methanol. The compound contains two key heterocyclic structures: a four-membered azetidine ring and a six-membered piperidine ring, connected via a nitrogen bridge. The piperidine ring bears a hydroxymethyl group at the 4-position, adding to the compound's hydrophilicity and potential for hydrogen bonding interactions . The dihydrochloride salt form contains two chloride counterions, significantly altering the compound's physicochemical properties compared to the free base.

Molecular Identification

The free base form of this compound is identified in chemical databases with specific identifiers that facilitate its recognition in scientific literature. The base compound has a molecular weight of 170.25 g/mol, while the dihydrochloride salt has an increased molecular weight due to the addition of two HCl molecules . The compound can be represented through various notations as presented in Table 1.

| Identifier Type | Value |

|---|---|

| IUPAC Name | [1-(azetidin-3-yl)piperidin-4-yl]methanol |

| InChI | InChI=1S/C9H18N2O/c12-7-8-1-3-11(4-2-8)9-5-10-6-9/h8-10,12H,1-7H2 |

| InChIKey | MNRMXNAKJDSEJW-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CO)C2CNC2 |

| CAS Number | 1525525-06-7 |

Table 1: Chemical identifiers for the free base form (1-(Azetidin-3-yl)piperidin-4-yl)methanol

Physicochemical Properties

The dihydrochloride salt form exhibits distinct physicochemical properties compared to its free base. The addition of the hydrochloride groups significantly enhances water solubility, an important consideration for pharmaceutical applications. The salt formation also affects stability, crystallinity, and hygroscopicity. The compound is generally stored under controlled conditions to prevent degradation from moisture and heat exposure.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride typically involves the preparation of the free base followed by salt formation. The synthetic routes generally utilize protected intermediates and selective deprotection strategies to achieve the desired connectivity between the azetidine and piperidine rings . The final step involves treatment with hydrochloric acid to form the dihydrochloride salt, which often precipitates from solution and can be isolated by filtration.

Specific Synthetic Routes

One approach to synthesizing the azetidine-containing compounds involves the use of 3-amino-azetidines as key intermediates. These intermediates can be prepared through improved processes that offer higher yields and purity profiles . The connection to the piperidine ring system typically involves nucleophilic substitution reactions under controlled conditions. The hydroxymethyl group on the piperidine ring may be introduced either before or after the ring coupling, depending on the specific synthetic strategy.

Challenges in Synthesis

The synthesis of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride presents several challenges, including:

-

Regioselective reactions to ensure proper connectivity between the heterocyclic rings

-

Protection and deprotection strategies to prevent unwanted side reactions

-

Purification procedures to achieve high-purity material

-

Optimization of salt formation conditions to ensure consistent crystallinity and stoichiometry

Mesylation reactions involved in some synthetic routes are typically performed in chlorinated solvents at low temperatures (between -10°C and -70°C) to control selectivity and minimize side reactions .

Structural Analysis and Characterization

Spectroscopic Characterization

The structural confirmation of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride typically employs multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule. Mass spectrometry confirms the molecular weight and fragmentation pattern, while infrared spectroscopy identifies functional groups such as the hydroxyl and amine functionalities.

Crystallographic Properties

The dihydrochloride salt typically forms crystalline structures, which can be characterized through X-ray diffraction techniques. The crystal packing arrangement influences physical properties such as melting point, solubility, and stability. While specific crystallographic data for this compound is limited in the available sources, related compounds with similar structural features have demonstrated characteristic diffraction patterns that assist in their identification and quality control .

Biological Activity and Applications

Relationship to JAK Inhibitors

Structurally related compounds containing piperidin-4-yl azetidine moieties have been developed as Janus kinase 1 (JAK1) inhibitors. For example, compounds like {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile have been investigated for the treatment of conditions such as allograft rejection and graft versus host disease . While (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride lacks some of the complex substituents found in these active compounds, its core structure suggests potential as a building block or scaffold for developing similar bioactive molecules.

Research Applications

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride serves as a valuable research tool and intermediate in several contexts:

-

As a precursor for the synthesis of more complex molecules

-

As a control compound in structure-activity relationship studies

-

For probing specific biological pathways

-

As a standard in analytical method development

The versatility of this compound in scientific research stems from its distinctive structural features that allow for various modifications and derivatizations.

Structure-Activity Relationship Analysis

Key Structural Features

Several structural features contribute to the potential biological activity of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride:

-

The azetidine ring provides a rigid, strained system that can occupy specific spatial arrangements in receptor binding pockets

-

The piperidine ring offers a flexible scaffold that can adapt to various conformations

-

The hydroxymethyl group provides hydrogen bond donor/acceptor capabilities

-

The nitrogen atoms serve as basic centers and potential sites for hydrogen bond formation

These features collectively determine how the molecule interacts with biological targets and influence its pharmacokinetic properties.

Comparison with Structural Analogs

Table 2 presents a comparison of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride with structurally related compounds, highlighting key similarities and differences.

| Compound | Structural Similarities | Key Differences | Potential Applications |

|---|---|---|---|

| (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride | Base structure | HCl salt form | Research tool, synthetic intermediate |

| (1-(Azetidin-3-yl)piperidin-4-yl)methanol | Base structure | Free base form | Synthetic intermediate |

| JAK1 inhibitor derivatives | Piperidin-4-yl azetidine core | Additional functional groups | Treatment of allograft rejection, inflammatory conditions |

| Azetidin-3-ol derivatives | Azetidine ring | Simpler structure | Building blocks for medicinal chemistry |

Table 2: Structural comparison of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride with related compounds

Analytical Considerations

Stability Considerations

As a dihydrochloride salt, the compound exhibits specific stability characteristics that influence storage conditions and shelf life. Factors affecting stability include:

-

Exposure to moisture

-

Temperature fluctuations

-

Light exposure

-

pH conditions

Proper storage practices typically involve keeping the compound in tightly sealed containers, under dry conditions, and at controlled temperatures to maintain integrity over time.

Future Research Directions

Synthetic Methodology Development

Advancing synthetic approaches for (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride and related compounds remains an active area of research. Improved methodologies may focus on:

-

More efficient coupling strategies between the azetidine and piperidine rings

-

Green chemistry approaches to reduce environmental impact

-

Flow chemistry adaptations for scalable production

-

Stereoselective syntheses for accessing specific isomers when relevant

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume